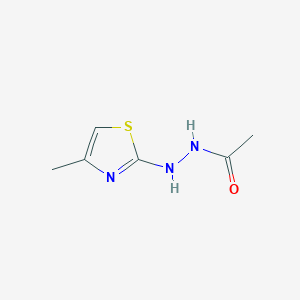

n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

CAS No.: 17574-13-9

Cat. No.: VC18746999

Molecular Formula: C6H9N3OS

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17574-13-9 |

|---|---|

| Molecular Formula | C6H9N3OS |

| Molecular Weight | 171.22 g/mol |

| IUPAC Name | N'-(4-methyl-1,3-thiazol-2-yl)acetohydrazide |

| Standard InChI | InChI=1S/C6H9N3OS/c1-4-3-11-6(7-4)9-8-5(2)10/h3H,1-2H3,(H,7,9)(H,8,10) |

| Standard InChI Key | DVAAYHDRNNRTOM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CSC(=N1)NNC(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula and a molecular weight of 171.22 g/mol . Its IUPAC name, N'-(4-methyl-1,3-thiazol-2-yl)acetohydrazide, reflects the acetohydrazide moiety (-NH-NH-C(=O)-CH) attached to the 2-position of the 4-methylthiazole ring. Key spectral data include:

-

1H-NMR: Signals at δ 2.30 ppm (methyl group), δ 2.62–4.11 ppm (methylene protons), and δ 6.71–7.50 ppm (thiazole and aromatic protons) .

Comparative Structural Analysis

The thiazole ring’s electron-rich nature enables π-π stacking and hydrogen bonding, critical for biological interactions. Substituents influence reactivity:

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via condensation reactions. A representative method involves:

-

Hydrazide Formation: Reacting ethyl 2-(4-methylthiazol-2-yl)acetate with hydrazine hydrate in ethanol under reflux.

-

Cyclization: Using Hantzsch-type reactions, where α-haloketones or aldehydes condense with thiourea derivatives . Optimized conditions (aqueous NaCO, glycine catalyst) yield purities >90% .

Derivative Synthesis

n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide serves as a precursor for:

-

Hydrazones: Condensation with aldehydes (e.g., furfural) forms Schiff bases, enhancing antimicrobial activity .

-

Acetylated Derivatives: Acetylation with acetic anhydride improves lipid solubility .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . The mechanism may involve:

-

Thymidylate Synthase Inhibition: Competitive binding to the folate-binding site .

-

Membrane Disruption: Thiazole’s lipophilicity facilitates cell wall penetration.

Plant Growth Regulation

At 10–50 ppm concentrations, the compound increases rapeseed (Brassica napus) yield by 15–20% through auxin-like activity . Field trials show enhanced oil content (12.8% vs. 10.5% control) .

Enzymatic Interactions

Docking studies predict strong binding (ΔG = -9.2 kcal/mol) to CYP51A1 (lanosterol 14α-demethylase), a fungal cytochrome P450 enzyme . This aligns with its antifungal effects against Candida albicans (IC: 28 µM) .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s scaffold is being optimized for:

-

Antitubercular Agents: Structural analogs inhibit Mycobacterium tuberculosis H37Rv (IC: 4.7 µM) .

-

Antioxidants: Scavenges DPPH radicals with EC = 42 µM.

Agricultural Chemistry

As a biodegradable plant growth stimulant, it outperforms traditional auxins in drought conditions . Patent applications cover seed treatment formulations (US20230183221A1).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume